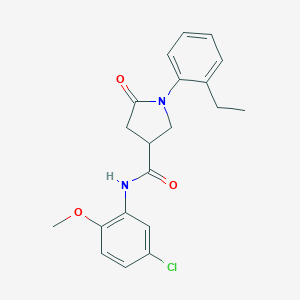
2-(4-Methylphenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DMPOC or MDPPOC and is synthesized through a specific method that involves the use of various reagents and solvents.
Applications De Recherche Scientifique
2-(4-Methylphenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been found to have potential as an anti-cancer agent. Furthermore, this compound has been reported to have antimicrobial activity against various strains of bacteria and fungi.
Mécanisme D'action
The exact mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not well understood. However, it has been suggested that the compound may act by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It may also act by inhibiting the activity of enzymes involved in the biosynthesis of these mediators. Additionally, this compound may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Methylphenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate have been extensively studied. It has been reported to reduce inflammation, pain, and fever in animal models. It has also been found to have a cytotoxic effect on cancer cells. Furthermore, this compound has been found to have antimicrobial activity against various strains of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-Methylphenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments include its potential as a novel therapeutic agent for various diseases and its antimicrobial properties. However, the limitations of using this compound in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on 2-(4-Methylphenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One potential direction is to investigate its potential as an anti-cancer agent in clinical trials. Another potential direction is to explore its potential as an antimicrobial agent in the treatment of various bacterial and fungal infections. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its synthesis method for improved yields and purity.
Conclusion:
In conclusion, 2-(4-Methylphenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a compound with potential applications in various fields of scientific research. Its synthesis method has been optimized to obtain high yields of the compound with good purity. This compound has been found to exhibit anti-inflammatory, analgesic, antipyretic, anti-cancer, and antimicrobial activities. Further studies are needed to elucidate the exact mechanism of action of this compound and to explore its potential as a novel therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 2,3-dimethylphenylacetonitrile with 4-methylbenzaldehyde in the presence of sodium ethoxide. The resulting product is then treated with ethyl chloroformate and pyrrolidine to obtain the final product. This synthesis method has been optimized to obtain high yields of the compound with good purity.
Propriétés
Nom du produit |
2-(4-Methylphenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Formule moléculaire |
C22H23NO4 |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
[2-(4-methylphenyl)-2-oxoethyl] 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H23NO4/c1-14-7-9-17(10-8-14)20(24)13-27-22(26)18-11-21(25)23(12-18)19-6-4-5-15(2)16(19)3/h4-10,18H,11-13H2,1-3H3 |
Clé InChI |
PNVRFSHZLHOJIW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC(=C3C)C |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC(=C3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Chlorobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271165.png)
![4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271166.png)

![Isopropyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271168.png)





